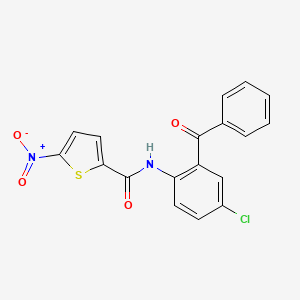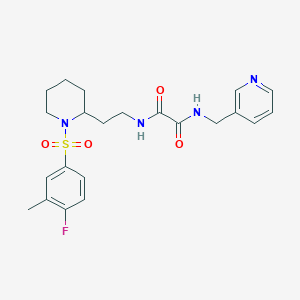
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C22H27FN4O4S and its molecular weight is 462.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arylsulfonamide Derivatives in α1-Adrenoceptor Antagonism
Arylsulfonamide derivatives, including structures akin to N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide, have been investigated for their potential as α1-adrenoceptor antagonists with a uroselective profile. These compounds have shown significant affinity for α1-adrenoceptors, suggesting their potential application in treating conditions like benign prostatic hyperplasia by targeting urinary retention without significantly affecting blood pressure (Rak et al., 2016).
Orexin Receptor Antagonism for Eating Disorders
Compounds similar to this compound have been evaluated as orexin receptor antagonists. These studies have identified the role of orexin-1 receptor mechanisms in binge eating, suggesting that selective antagonism at this receptor could offer a new approach to treating eating disorders with a compulsive component (Piccoli et al., 2012).
Dopamine D-2 and Serotonin 5-HT2 Antagonism
Research into 3-substituted 1-(4-fluorophenyl)-1H-indoles, bearing resemblance to the chemical structure , has explored their potential as noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists. These findings highlight the therapeutic potential of such compounds in treating disorders characterized by dopaminergic and serotonergic dysregulation, without inducing the side effect of catalepsy (Perregaard et al., 1992).
Insecticide Development Against Sap-Feeding Pests
Sulfoximine-based compounds, including sulfoxaflor, demonstrate broad-spectrum efficacy against sap-feeding pests. This class of compounds, related to this compound, offers a novel approach to insect control with no observed cross-resistance to existing insecticides. This is indicative of their potential application in agriculture for controlling pests resistant to other classes of insecticides (Zhu et al., 2011).
Anticancer Activity of Piperidine Derivatives
Piperidine derivatives have been synthesized and evaluated for their anticancer potential, highlighting a series of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole as promising anticancer agents. This research suggests that compounds with a structure similar to this compound could be explored further for their therapeutic applicability in cancer treatment (Rehman et al., 2018).
Eigenschaften
IUPAC Name |
N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O4S/c1-16-13-19(7-8-20(16)23)32(30,31)27-12-3-2-6-18(27)9-11-25-21(28)22(29)26-15-17-5-4-10-24-14-17/h4-5,7-8,10,13-14,18H,2-3,6,9,11-12,15H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMMDHSBJRAROT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide](/img/structure/B2738577.png)

![(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2738580.png)
![2-(4-methoxyphenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2738581.png)
![1-{4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl}-2-chloroethan-1-one hydrochloride](/img/structure/B2738583.png)
![N-(4-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2738585.png)
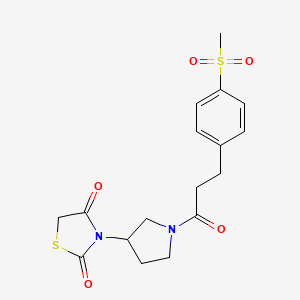
![(E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2738588.png)
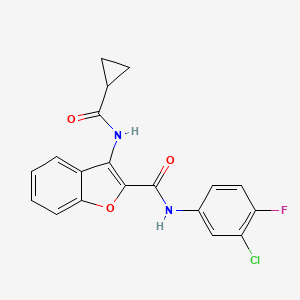
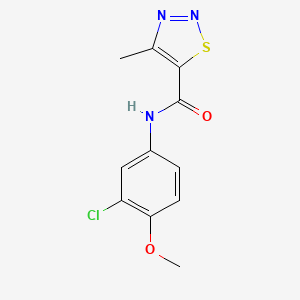
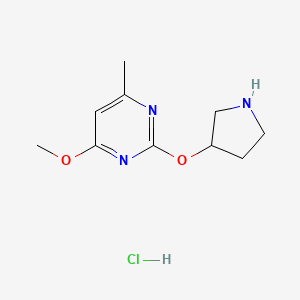
![(Adamantanylamino){[2-(3,4-dimethoxyphenyl)ethyl]amino}methane-1-thione](/img/structure/B2738597.png)
![6-Ethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2738598.png)
